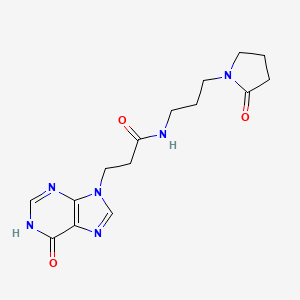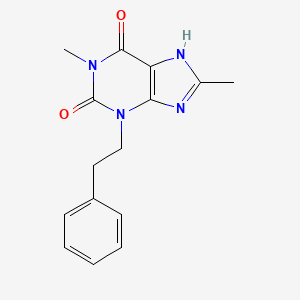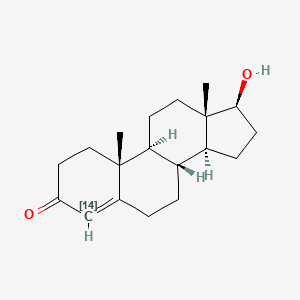
Testosterone 4-C-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Testosterone 4-C-14 is a radiolabeled form of testosterone, a steroid hormone that plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. The radiolabeling with carbon-14 allows for the tracking and study of testosterone’s metabolic pathways and interactions within biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of testosterone 4-C-14 typically involves the incorporation of carbon-14 into the testosterone molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of testosterone. One common method involves the use of radiolabeled cholesterol as a starting material, which is then converted into testosterone through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of this compound involves the use of advanced radiolabeling techniques and stringent quality control measures to ensure the purity and specific activity of the compound. The process often includes the use of automated systems for sample preparation and analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS), to achieve high precision and accuracy .
化学反应分析
Types of Reactions
Testosterone 4-C-14 undergoes various chemical reactions, including:
Oxidation: Conversion to androstenedione and other metabolites.
Reduction: Formation of dihydrotestosterone (DHT) and other reduced forms.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Various halogenating agents and catalysts, such as iodine (I₂) and palladium (Pd) catalysts.
Major Products Formed
Oxidation: Androstenedione, etiocholanolone.
Reduction: Dihydrotestosterone (DHT), androstanediol.
Substitution: Halogenated testosterone derivatives.
科学研究应用
Testosterone 4-C-14 has a wide range of scientific research applications, including:
Chemistry: Studying the metabolic pathways and chemical transformations of testosterone.
Biology: Investigating the role of testosterone in cellular processes and its interactions with receptors.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of testosterone in the human body.
Industry: Developing new therapeutic agents and diagnostic tools based on testosterone analogs
作用机制
Testosterone 4-C-14 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The radiolabeling with carbon-14 allows researchers to track the distribution and metabolism of testosterone in the body, providing insights into its molecular targets and pathways .
相似化合物的比较
Similar Compounds
Testosterone Enanthate: An esterified form of testosterone with a longer half-life.
Testosterone Cypionate: Another esterified form with similar properties to enanthate.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone .
Uniqueness
Testosterone 4-C-14 is unique due to its radiolabeling, which allows for detailed studies of its metabolic fate and interactions within biological systems. This makes it an invaluable tool for research in endocrinology, pharmacology, and related fields .
属性
CAS 编号 |
633-32-9 |
|---|---|
分子式 |
C19H28O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i11+2 |
InChI 键 |
MUMGGOZAMZWBJJ-WLRIMQDWSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=[14CH]C(=O)CC[C@]34C |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


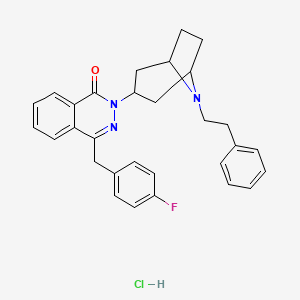
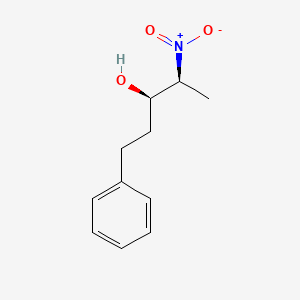
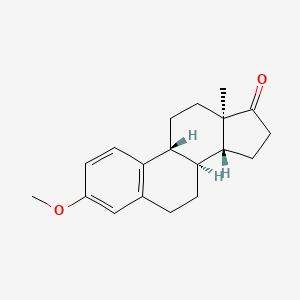
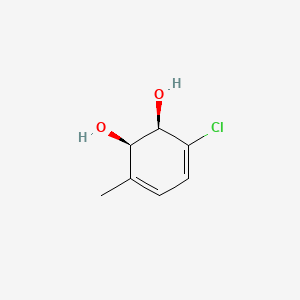
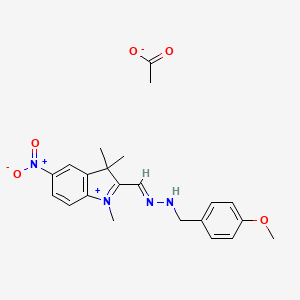
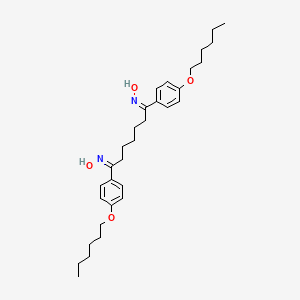
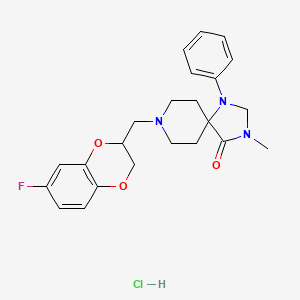
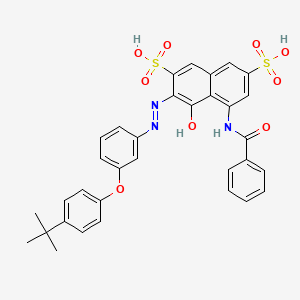
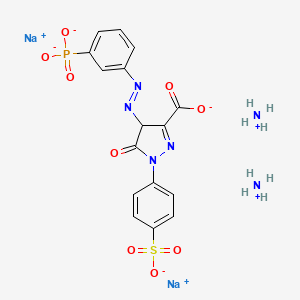
![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)
